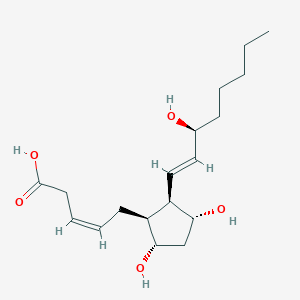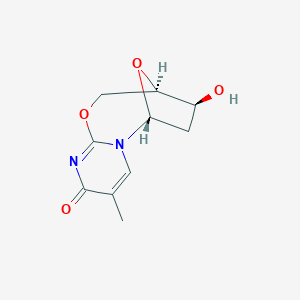
O2,5/'-Anhydrothymidine
Übersicht
Beschreibung
O2,5/'-Anhydrothymidine is a heterocyclic organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 It is a derivative of thymidine, a nucleoside that is a component of DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O2,5/‘-Anhydrothymidine typically involves the cyclization of thymidine derivatives. One common method includes the use of mesylation at the 3’-hydroxyl group of thymidine, followed by cyclization to form the anhydro compound . The reaction conditions often involve the use of strong bases such as potassium hydroxide in an aqueous medium.
Industrial Production Methods: Industrial production of O2,5/'-Anhydrothymidine is less common due to its specialized applications. the synthesis can be scaled up using similar reaction conditions as in laboratory settings, with careful control of temperature and pH to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: O2,5/'-Anhydrothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anhydro bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
O2,5/'-Anhydrothymidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Medicine: Research is ongoing into its potential as an antiviral agent, particularly against HIV.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of O2,5/'-Anhydrothymidine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. This is particularly relevant in its potential antiviral activity, where it may inhibit viral replication by disrupting the viral DNA synthesis process . The compound targets thymidine kinase and other enzymes involved in nucleoside metabolism .
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound, which is a natural nucleoside.
3’-O-Aminothymidine: A modified nucleoside with potential antiviral properties.
5’-O-Benzoyl-2,3’-Anhydrothymidine: Another anhydro derivative with distinct chemical properties.
Uniqueness: O2,5/'-Anhydrothymidine is unique due to its anhydro bridge, which imparts distinct chemical reactivity and biological activity compared to other thymidine derivatives. This makes it a valuable compound for specialized research applications.
Eigenschaften
IUPAC Name |
(1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUREIKZSJEEAH-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC2=NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC2=NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)](/img/structure/B106257.png)

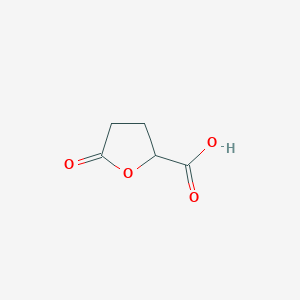
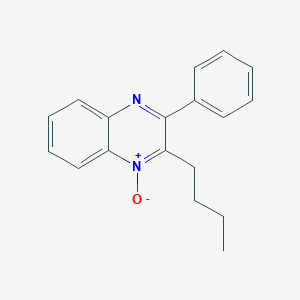



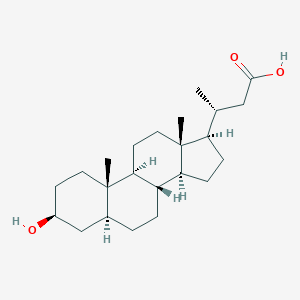
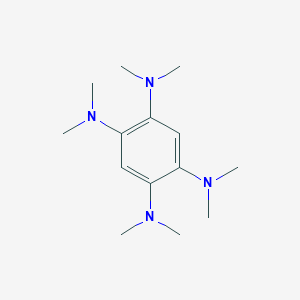

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

